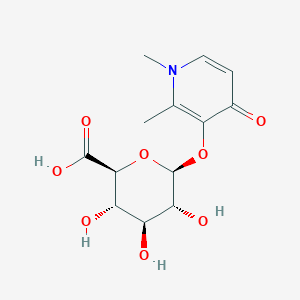

Deferipron 3-O-beta-D-Glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deferiprone 3-O-beta-D-Glucuronide: is a metabolite of deferiprone, an oral iron chelator used primarily to treat transfusional iron overload in patients with thalassemia syndromes and other anemias . This compound is formed through the glucuronidation of deferiprone, a process that enhances its solubility and facilitates its excretion from the body .

Wissenschaftliche Forschungsanwendungen

Chemistry: : Deferiprone 3-O-beta-D-glucuronide is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of deferiprone .

Biology: : In biological research, this compound is used to investigate the role of glucuronidation in drug metabolism and the activity of UDP-glucuronosyltransferase enzymes .

Medicine: : Clinically, deferiprone 3-O-beta-D-glucuronide is significant in understanding the pharmacokinetics and safety profile of deferiprone in patients with iron overload conditions .

Industry: : In the pharmaceutical industry, this compound is used in the development and quality control of deferiprone formulations .

Wirkmechanismus

Target of Action

Deferiprone 3-O-beta-D-Glucuronide is a metabolite of Deferiprone, an oral iron chelator . The primary target of this compound is ferric ions (iron III) . Iron overload is a common issue in patients with conditions like sickle cell disease and thalassemia syndromes, who undergo repeated blood transfusions . By targeting ferric ions, Deferiprone 3-O-beta-D-Glucuronide helps to reduce the iron burden in these patients .

Mode of Action

Deferiprone 3-O-beta-D-Glucuronide, like its parent compound Deferiprone, acts by binding to ferric ions (iron III) to form a stable complex . This complex is then eliminated in the urine . Deferiprone is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for Deferiprone .

Biochemical Pathways

By binding to excess iron in the body, it prevents the harmful effects of iron accumulation, such as damage to the liver, heart, and endocrine organs .

Pharmacokinetics

Deferiprone 3-O-beta-D-Glucuronide is rapidly absorbed and metabolized. Following drug administration, serum levels of Deferiprone and Deferiprone 3-O-beta-D-Glucuronide rise to maximum concentrations at 1.0 and 2.8 hours post-dose, respectively . The half-lives of Deferiprone and Deferiprone 3-O-beta-D-Glucuronide are 1.5 and 1.6 hours, respectively . The majority of the administered drug is metabolized and excreted as Deferiprone 3-O-beta-D-Glucuronide, with less than 4% excreted unchanged in urine up to 10 hours post-dose .

Result of Action

The primary result of the action of Deferiprone 3-O-beta-D-Glucuronide is the reduction of iron overload in patients with conditions like sickle cell disease and thalassemia syndromes . By chelating excess iron, it helps to prevent the harmful effects of iron accumulation, including damage to vital organs .

Biochemische Analyse

Biochemical Properties

Deferiprone 3-O-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the detoxification and excretion of deferiprone. This compound interacts with various enzymes, including UDP-glucuronosyltransferases (UGTs), which catalyze the glucuronidation process. The interaction between Deferiprone 3-O-beta-D-Glucuronide and UGTs is essential for converting deferiprone into a more water-soluble form, facilitating its elimination via the kidneys . Additionally, Deferiprone 3-O-beta-D-Glucuronide may interact with transport proteins involved in its cellular uptake and excretion.

Cellular Effects

Deferiprone 3-O-beta-D-Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By chelating excess iron, Deferiprone 3-O-beta-D-Glucuronide helps prevent iron-induced oxidative stress and cellular damage. This compound can modulate the expression of genes involved in iron homeostasis and oxidative stress response . Furthermore, Deferiprone 3-O-beta-D-Glucuronide may affect cellular metabolism by altering the availability of iron, a critical cofactor for many metabolic enzymes.

Molecular Mechanism

The molecular mechanism of Deferiprone 3-O-beta-D-Glucuronide involves its ability to bind to ferric ions (iron III) and form a stable complex, which is then excreted in the urine . This iron-chelating activity is crucial for reducing iron overload and preventing iron-mediated cellular damage. Deferiprone 3-O-beta-D-Glucuronide’s interaction with UGTs and transport proteins further facilitates its excretion and enhances its therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deferiprone 3-O-beta-D-Glucuronide can change over time. Studies have shown that this compound is relatively stable, with a half-life of approximately 1.6 hours . Over time, Deferiprone 3-O-beta-D-Glucuronide is metabolized and excreted, with the majority of the administered dose being eliminated within 10 hours post-dose . Long-term studies have indicated that Deferiprone 3-O-beta-D-Glucuronide does not accumulate significantly in tissues, reducing the risk of chronic toxicity.

Dosage Effects in Animal Models

The effects of Deferiprone 3-O-beta-D-Glucuronide vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces iron overload without causing significant adverse effects . At higher doses, Deferiprone 3-O-beta-D-Glucuronide may induce toxic effects, including renal and hepatic toxicity, due to the excessive chelation of essential metals and disruption of metal homeostasis . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Deferiprone 3-O-beta-D-Glucuronide is primarily involved in the metabolic pathway of deferiprone, where it is formed through the action of UGTs . This glucuronidation process is a key step in the detoxification and excretion of deferiprone. The interaction of Deferiprone 3-O-beta-D-Glucuronide with UGTs and other metabolic enzymes ensures its efficient conversion and elimination from the body.

Transport and Distribution

Deferiprone 3-O-beta-D-Glucuronide is transported and distributed within cells and tissues through various transporters and binding proteins . These transporters facilitate the cellular uptake and excretion of Deferiprone 3-O-beta-D-Glucuronide, ensuring its effective removal from the body. The distribution of Deferiprone 3-O-beta-D-Glucuronide is influenced by its solubility and interaction with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of Deferiprone 3-O-beta-D-Glucuronide is primarily within the cytoplasm, where it interacts with UGTs and other metabolic enzymes . This localization is essential for its role in the glucuronidation process and subsequent excretion. Additionally, Deferiprone 3-O-beta-D-Glucuronide may be transported to other cellular compartments through specific targeting signals and post-translational modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of deferiprone 3-O-beta-D-glucuronide typically involves the enzymatic glucuronidation of deferiprone. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid from UDP-glucuronic acid to deferiprone . The reaction conditions generally include an aqueous buffer system at physiological pH and temperature.

Industrial Production Methods: : Industrial production of deferiprone 3-O-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: : Deferiprone 3-O-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of deferiprone .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.

Major Products

Hydrolysis: Deferiprone and glucuronic acid.

Conjugation: Deferiprone 3-O-beta-D-glucuronide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Deferiprone: The parent compound, used as an iron chelator.

Deferasirox: Another oral iron chelator used for similar indications.

Deferoxamine: An injectable iron chelator used in acute iron toxicity.

Uniqueness: : Deferiprone 3-O-beta-D-glucuronide is unique in its role as a metabolite that facilitates the excretion of deferiprone. Unlike deferasirox and deferoxamine, which are used directly as chelators, deferiprone 3-O-beta-D-glucuronide represents a crucial step in the metabolic pathway of deferiprone .

Eigenschaften

CAS-Nummer |

141675-48-1 |

|---|---|

Molekularformel |

C13H17NO8 |

Molekulargewicht |

315.28 g/mol |

IUPAC-Name |

(3R,4R,5R,6R)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO8/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20)/t7-,8-,9-,11?,13+/m1/s1 |

InChI-Schlüssel |

VOJFZOAEFOZFIL-VLSLFRSYSA-N |

SMILES |

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Isomerische SMILES |

CC1=C(C(=O)C=CN1C)O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |

Kanonische SMILES |

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)